molecular formula C11H11Cl2FN2O2 B14009559 N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride

N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride

Cat. No.: B14009559
M. Wt: 293.12 g/mol
InChI Key: NWDZWPMTYCIHBU-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C11H11Cl2FN2O2 and a molecular weight of 293.12 g/mol . It is a derivative of aniline, featuring both chloro and fluoro substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride typically involves the reaction of 3-chloro-4-fluoroaniline with butanimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted aniline derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride exerts its effects involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the presence of the chloro and fluoro substituents, which make the compound electrophilic and susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride is unique due to its specific combination of chloro and fluoro substituents, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

(1-chlorobutylideneamino) N-(3-chloro-4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2FN2O2/c1-2-3-10(13)16-18-11(17)15-7-4-5-9(14)8(12)6-7/h4-6H,2-3H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDZWPMTYCIHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NOC(=O)NC1=CC(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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